molecular formula C32H27FN2O3 B448191 2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B448191
M. Wt: 506.6g/mol
InChI Key: HBAKNJKEHIOPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and anticonvulsant properties.

Preparation Methods

The synthesis of 2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione involves multiple steps. One common method involves the condensation of benzodiazepine intermediates with indene derivatives under specific reaction conditions. The process typically requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods often involve scalable processes that can be optimized for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with multiple pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as midazolam, flunitrazepam, and alprazolam. Compared to these compounds, 2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione has a unique fluorophenyl group that enhances its binding affinity and selectivity for GABA receptors. This structural difference contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C32H27FN2O3

Molecular Weight

506.6g/mol

IUPAC Name

2-[1-[6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]ethylidene]indene-1,3-dione

InChI

InChI=1S/C32H27FN2O3/c1-18(27-30(37)19-10-4-5-11-20(19)31(27)38)35-25-15-9-8-14-23(25)34-24-16-32(2,3)17-26(36)28(24)29(35)21-12-6-7-13-22(21)33/h4-15,29,34H,16-17H2,1-3H3

InChI Key

HBAKNJKEHIOPEY-UHFFFAOYSA-N

SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=C6F

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3C(C4=C(CC(CC4=O)(C)C)NC5=CC=CC=C53)C6=CC=CC=C6F

Origin of Product

United States

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